N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a pyrrolidine ring, a phenyl group, and a 2,4-dimethoxyphenyl moiety, making it structurally unique and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with phenylacetonitrile in the presence of a base to form a chalcone intermediate. This intermediate undergoes cyclization with an amine to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are used to purify the final product. The use of catalysts and controlled reaction environments ensures efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties, particularly against Gram-positive bacteria.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with bacterial RNA polymerase. This compound binds to the switch region of the enzyme, inhibiting its function and thereby preventing bacterial RNA synthesis . This inhibition leads to the suppression of bacterial growth and replication, making it a potent antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity by targeting bacterial RNA polymerase.
Pyridine derivatives: Known for their antimicrobial properties and structural similarity to N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide.
Uniqueness
This compound stands out due to its specific interaction with the switch region of bacterial RNA polymerase, a novel target site compared to other antibacterial agents. This unique mechanism of action provides an advantage in combating antibiotic-resistant bacteria .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-16-8-9-17(18(12-16)24-2)20-19(22)21-11-10-15(13-21)14-6-4-3-5-7-14/h3-9,12,15H,10-11,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKKSIWAVVSXRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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